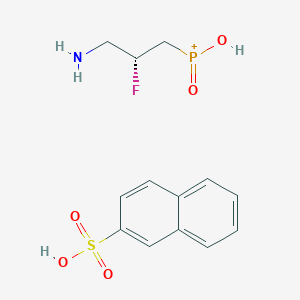
18F-Psma 1007
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18F-Psma 1007 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It targets the prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells. This compound is particularly valuable for detecting prostate cancer and its metastases due to its high specificity and sensitivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 18F-Psma 1007 involves a one-step radiolabeling process. The precursor is radiolabeled with Fluorine-18 using a cassette-type synthesizer. The process includes the use of different precursor salts, such as trifluoroacetic acid or acetic acid, and various tubing materials to optimize the yield and purity .
Industrial Production Methods: Industrial production of this compound is automated using synthesizers like the CFN-MPS200. The process involves the use of single-use cassettes and specific synthesis programs. The final product is purified using solid-phase extraction (SPE) cartridges and formulated with ethanol and saline solutions containing sodium ascorbate as a stabilizing agent .
化学反応の分析
Types of Reactions: 18F-Psma 1007 primarily undergoes radiolabeling reactions. The key reaction is the nucleophilic substitution where Fluorine-18 replaces a leaving group in the precursor molecule .
Common Reagents and Conditions:
Reagents: Fluorine-18, precursor salts (trifluoroacetic acid or acetic acid), ethanol, saline, sodium ascorbate.
Conditions: The reactions are typically carried out in a cassette-type synthesizer under controlled conditions to ensure high radiochemical purity and yield
Major Products: The major product of these reactions is the radiolabeled compound this compound, which is used for PET imaging .
科学的研究の応用
18F-Psma 1007 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: Helps in studying the expression and distribution of PSMA in biological tissues.
Medicine: Primarily used in PET imaging for the detection and staging of prostate cancer. .
Industry: Employed in the development and testing of new radiopharmaceuticals and imaging agents.
作用機序
18F-Psma 1007 exerts its effects by binding to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells. Upon binding, the radiolabeled compound emits positrons, which are detected by PET scanners to produce detailed images of the cancerous tissues. This allows for precise localization and characterization of prostate cancer lesions .
類似化合物との比較
- 68Ga-Psma 11
- 18F-DCFPyL
- 18F-AlF-Psma 11
- 18F-Psma 7
特性
分子式 |
C49H55FN8O16 |
|---|---|
分子量 |
1031.0 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-fluoropyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1 |
InChIキー |
RFFFFGRYVZESLB-LTLCPEALSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)



![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)



![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)


![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)
